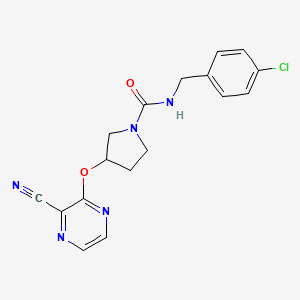
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as compound 1, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to have inhibitory activity against certain enzymes and receptors, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell growth and survival, making them potential targets for drug development.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was shown to have inhibitory activity against Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
実験室実験の利点と制限
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been shown to have inhibitory activity against specific enzymes and receptors, making it a useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets for drug development. Another direction is to study its potential applications in treating other diseases, such as neurodegenerative diseases. Additionally, it may be useful to study its pharmacokinetics and toxicity in animal models to determine its potential for clinical use.
合成法
The synthesis of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the coupling of a chlorobenzylamine with a pyrrolidine-1-carboxylic acid derivative, followed by the addition of a cyanopyrazine moiety. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield a high purity N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide with good yield.
科学的研究の応用
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential to treat certain diseases, such as cancer and inflammation.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-13-3-1-12(2-4-13)10-22-17(24)23-8-5-14(11-23)25-16-15(9-19)20-6-7-21-16/h1-4,6-7,14H,5,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXQEVHIMTVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

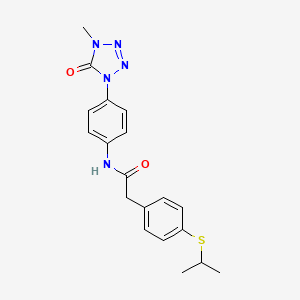

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/no-structure.png)

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)
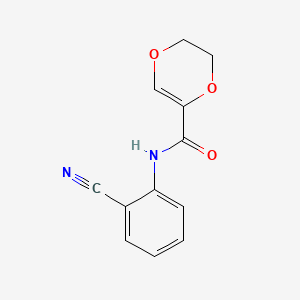
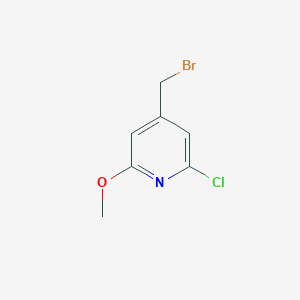
![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)
![tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate](/img/structure/B2722119.png)
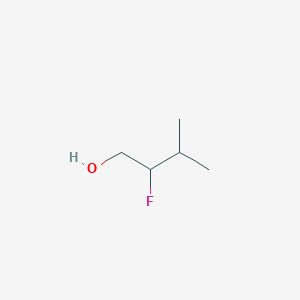
![5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722121.png)
![N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2722122.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)